Ammonium metavanadate

Description

Historical Context and Significance in Chemical Research

The study of vanadium compounds, including ammonium (B1175870) metavanadate, began in the early 19th century following the discovery of vanadium in 1801. justdial.com Initially, ammonium metavanadate was primarily utilized in laboratory settings for research purposes. justdial.com Its significance grew in the mid-19th century as researchers began to explore its applications in catalysis and as a precursor for synthesizing other vanadium compounds. justdial.com The development of vanadium steel alloys in the early 20th century further solidified its industrial importance. expertmarketresearch.com

Historically, a primary application of this compound has been in the purification of vanadium. Vanadium is extracted from ores and slags, and through a series of processes, it is selectively precipitated as this compound. wikipedia.org This intermediate is then roasted to produce vanadium pentoxide (V₂O₅), a key compound in various industrial applications. wikipedia.org

Overview of Key Research Domains for this compound

This compound is a versatile compound with applications across several key research domains:

Catalysis: It is widely used as a catalyst or a precursor to catalysts in numerous chemical reactions. justdial.comlcrl.net A notable application is in the contact process for manufacturing sulfuric acid, where it is converted to vanadium pentoxide, the active catalyst for the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). lcrl.netvichemic.pl Researchers are also exploring its use in the selective oxidation of alcohols and the removal of volatile organic compounds. lcrl.net It has been shown to be an effective and mild catalyst for the synthesis of α-hydroxyphosphonate derivatives. noahchemicals.comresearchgate.net

Materials Science: As a precursor, this compound is instrumental in the synthesis of various vanadium-based materials. These include vanadium oxides (like V₂O₅ and VO₂), vanadates, and vanadium-doped ceramics, which have applications in energy storage, electronics, and pigments. lcrl.net For instance, it is used to create vanadium-doped lithium iron phosphate (B84403) (LiFePO₄) for cathodes in lithium-ion batteries and to fabricate vanadium dioxide (VO₂) thin films for smart windows. lcrl.net

Analytical Chemistry: In this field, it serves as a reagent for various tests and assays. justdial.com It is a component of the Mandelin reagent, used for the qualitative testing of alkaloids and other compounds, including certain drugs. noahchemicals.comexpertmarketresearch.com

Current State of Knowledge and Research Gaps

Current research on this compound is vibrant, with a focus on enhancing its application in modern technologies. Studies are ongoing to develop more efficient and environmentally friendly methods for vanadium extraction and recovery. nih.gov In materials science, there is significant interest in using this compound to synthesize novel vanadium-based nanomaterials with tailored properties for applications in batteries, sensors, and photocatalysis. vichemic.pl

Despite the extensive body of research, certain gaps remain. There is a need for further investigation into the fundamental mechanisms of its catalytic activity in various organic syntheses to design more efficient and selective catalysts. noahchemicals.comresearchgate.net While its role as a precursor is well-established, more research is required to control the morphology and properties of the resulting vanadium-based materials with high precision. taylorandfrancis.com Furthermore, exploring its potential in emerging fields like biomedicine and environmental remediation could open up new avenues for its application.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound within the context of academic research. The primary objective is to present a thorough and scientifically accurate account of its historical significance, key research applications, and the current state of knowledge. The scope is strictly limited to the chemical and material science aspects of this compound, excluding any discussion of dosage, administration, or safety profiles. The information is structured to follow the outlined sections, ensuring a clear and concise presentation of the subject matter.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | NH₄VO₃ | wikipedia.orgnoahchemicals.com |

| Molar Mass | 116.98 g/mol | wikipedia.orgvichemic.pl |

| Appearance | White to slightly yellow crystalline powder | wikipedia.orgnoahchemicals.com |

| Density | 2.326 g/cm³ | wikipedia.org |

| Melting Point | >200 °C (decomposes) | wikipedia.org |

| Solubility in water | 4.8 g/100 ml (20 °C) | wikipedia.org |

Structure

2D Structure

Properties

IUPAC Name |

azanium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.3O.V/h1H3;;;;/q;;;-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTBPXHCXVWYOI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

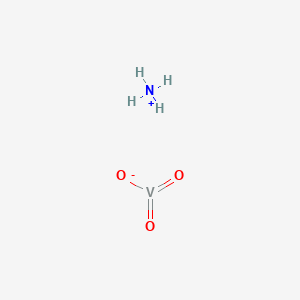

[NH4+].[O-][V](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N.O3V, H4NO3V | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.978 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410 °F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating., Dry Powder; Pellets or Large Crystals, White or slightly yellow solid; [Merck Index] Tan, pale yellow, off-white, or white powder; [MSDSonline], ORANGE POWDER. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.8 g/100 g H20 at 20 °C, Soluble in 165 parts water; more soluble in hot water, and in dilute ammonia, Slightly soluble in cold water, Sparingly soluble in cold water (ca. 1%), For more Solubility (Complete) data for AMMONIUM METAVANADATE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.04 | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.326 g/cu cm, 3.0 g/cm³ | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

10 ppm total metallic impurities /in high-purity grade/. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellow, crystalline powder, White crystals | |

CAS No. |

7803-55-6, 11115-67-6 | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium metavanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium vanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadate (VO31-), ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium trioxovanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL85PX638G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

200 °C (with decomposition) | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Ammonium Metavanadate and Its Derivatives

Conventional and Novel Synthesis Routes

The synthesis of ammonium (B1175870) metavanadate and its derivatives is achieved through various chemical routes, including hydrothermal techniques, precipitation-based processes, and innovative one-step approaches.

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. Ammonium metavanadate itself serves as a common precursor in hydrothermal reactions to synthesize other vanadates. nih.govchemicalbook.comresearchgate.net For instance, higher ammonium vanadates can be synthesized by dissolving commercial or synthesized NH₄VO₃ and oxalic acid dihydrate in deionized water, placing the solution in a stainless-steel autoclave, and maintaining it at 180°C for 72 hours. mdpi.com

This technique is also employed to create ammonium vanadate (B1173111) nanocrystals with controlled structures and shapes without the need for catalysts or templates. whut.edu.cnosti.gov The morphology and composition of the final product are highly dependent on the reaction parameters. A key factor in controlling the outcome is the pH of the growth solution. whut.edu.cnosti.govnih.gov By adjusting the pH, different one-dimensional (1D) nanostructures can be selectively synthesized. whut.edu.cnosti.gov

Table 1: Influence of pH on Hydrothermally Synthesized Ammonium Vanadate Nanocrystals

| pH of Growth Solution | Final Product | Morphology |

|---|---|---|

| 2.5 | NH₄V₄O₁₀ | Nanobelts |

| 1.5 | (NH₄)₂V₆O₁₆·1.5H₂O | Nanowires |

| 0.5 | (NH₄)₆V₁₀O₂₈·6H₂O | Nanobundles |

Data sourced from multiple studies on selective-controlled hydrothermal synthesis. whut.edu.cnosti.gov

Furthermore, a liquid-phase treatment at high temperature and high pressure can be used to induce microstructure reorganization in commercial this compound, yielding nanomaterials with distinct shapes and sizes. google.com

Precipitation is a primary industrial method for producing this compound. This process typically involves the reaction of a soluble vanadate salt, such as sodium metavanadate (NaVO₃), with an ammonium salt, like ammonium chloride (NH₄Cl). lcrl.netyoutube.com The lower solubility of this compound in the reaction medium causes it to precipitate out of the solution. youtube.com

The general reaction is: NaVO₃ + NH₄Cl → NH₄VO₃ + NaCl lcrl.net

The efficiency and purity of the precipitated product are influenced by several factors, including the concentration of reactants, temperature, and pH. researchgate.net Studies have shown that a precipitation rate of over 99% can be achieved under optimized conditions, such as a V₂O₅ concentration of 30 g/L, a pH of 8, and a temperature of 50°C. researchgate.net

Purification is a critical aspect of this process. One approach involves the selective precipitation of impurities, such as phosphorates, silicates, and arsenates, onto inorganic flocculants like polyaluminum sulfate (B86663) before the crystallization of NH₄VO₃. techscience.comtechscience.com This purification technology can significantly increase the purity of the final product. techscience.com Another method involves leaching crude vanadium pentoxide, filtering the solution, and then treating it with ammonium chloride to precipitate high-purity this compound. The precipitate is often washed, for example with an ethyl alcohol or a 2.5% ammonium chloride solution, to remove soluble impurities. amecj.com

Novel one-step synthesis routes have been developed to offer simpler, more cost-effective alternatives to traditional methods. nih.gov One such approach involves mixing vanadium pentoxide (V₂O₅) with an organic ammonium salt in a suitable solvent at room temperature. nih.govchemicalbook.comresearchgate.netmdpi.com This method is advantageous as it eliminates the need for the pH control and oxidizing agents often required in conventional, multi-step industrial processes. nih.govchemicalbook.comresearchgate.net

In this one-pot synthesis, V₂O₅ is added to a solution of an organic salt, such as ammonium formate (B1220265) or ammonium acetate (B1210297), dissolved in a solvent like water or formamide (B127407). chemicalbook.com The mixture is agitated and then left for a period, during which white, crystalline this compound precipitates. chemicalbook.comresearchgate.net This simple and efficient synthesis allows for the production of uniform NH₄VO₃ particles, including nano-sized crystals. nih.gov

Control over Morphology and Size of this compound Crystals

The ability to control the crystal size and shape (morphology) of this compound is essential, as these properties strongly influence the material's performance, particularly in applications like catalysis and energy storage. nih.gov

The dimensions of this compound particles can be tailored by carefully selecting the reaction parameters during synthesis. nih.gov In the one-step synthesis method, the choice of the organic ammonium salt and the solvent has a profound impact on the resulting crystal morphology and size. nih.govchemicalbook.comresearchgate.net

For example, using ammonium formate in formamide results in the formation of nanoflowers, whereas using the same salt in water produces large, micrometer-sized plates. nih.gov Similarly, ammonium acetate in formamide yields uniform nanorods, while in water it produces large, irregular crystals. nih.gov

Other influential parameters include:

pH: In hydrothermal synthesis, adjusting the pH can systematically change the product from nanobelts to nanowires to nanobundles. whut.edu.cnosti.gov A weakly acidic environment tends to favor the formation of fine, short, and bundled nanostructures, while a weakly alkaline environment is more conducive to elongated and uniform products. google.com

Precursor Concentration: The concentration of this compound in the starting solution can affect the resulting morphology. Lower concentrations are more likely to form nanoparticles, whereas higher concentrations tend to produce nano-stripes. google.com

Temperature: Reaction temperature also plays a role in particle size. For instance, in the hydrothermal synthesis of V₂O₅ from an this compound precursor, particle size was observed to increase as the reaction temperature was raised from 100°C to 200°C. researchgate.net

Table 2: Effect of Reagents on NH₄VO₃ Morphology in One-Step Synthesis

| Ammonium Salt | Solvent | Resulting Morphology | Particle Dimensions |

|---|---|---|---|

| Ammonium Formate | Formamide | Nanoflowers composed of nanorods | Diameter: 50-100 nm, Length: 200-500 nm |

| Ammonium Formate | Water | Large, elongated plates | Micrometer scale |

| Ammonium Acetate | Formamide | Small, uniform nanorods | Diameter: ~50 nm, Length: 200-300 nm |

| Ammonium Acetate | Water | Large, irregular crystals | Micrometer scale |

Data sourced from a study on tailored synthesis of this compound. nih.gov

Specific synthesis strategies can be employed to target the production of either micro- or nanocrystalline this compound.

Nanocrystalline Synthesis:

One-Step Method: The combination of ammonium formate or ammonium acetate with formamide as a solvent provides a direct route to NH₄VO₃ nanocrystals, such as nanoflowers and nanorods. nih.gov

Hydrothermal Methods: Hydrothermal treatment is a robust technique for generating various nanocrystals. By adjusting the pH of a solution containing vanadium precursors, products like NH₄V₄O₁₀ nanobelts and (NH₄)₂V₆O₁₆ nanowires can be selectively formed. whut.edu.cnosti.gov Another hydrothermal approach involves treating commercial NH₄VO₃ under high temperature and pressure, which can produce uniform nano-stripes (e.g., 20-30 nm width, 120-150 µm length) or nano-particle bundles (100-500 nm width, 0.5-3 µm length) by adjusting parameters like pH and the use of surfactants. google.com

Microcrystalline Synthesis:

One-Step Method: The same one-step synthesis can yield microcrystals by changing the solvent. For example, using water instead of formamide as the solvent with ammonium formate as the ammonium source leads to the formation of large, plate-like microcrystals. nih.gov

This demonstrates that through the deliberate manipulation of chemical reagents and physical conditions, it is possible to produce this compound with controlled crystallinity on both the nano- and micro-scales. nih.govgoogle.com

Synthesis of Higher Ammonium Vanadates from this compound Precursors

This compound (NH₄VO₃) is a crucial precursor in the synthesis of various higher ammonium vanadates, which are compounds containing more complex vanadate anions. chemicalbook.comresearchgate.net These synthesis methodologies often involve thermal decomposition or hydrothermal treatment, leading to the formation of compounds with interesting electrochemical and structural properties. chemicalbook.comresearchgate.net The morphology and particle size of the initial this compound can significantly influence the physical and chemical characteristics of the resulting higher vanadate products. chemicalbook.comresearchgate.net

Two primary methods for synthesizing higher ammonium vanadates from this compound are thermal decomposition and hydrothermal synthesis.

Thermal Decomposition

The controlled heating of this compound in different atmospheres and pressures can yield various higher ammonium vanadates and vanadium oxides. researchgate.netrsc.org During thermal decomposition in air, this compound loses ammonia (B1221849) and water. semanticscholar.orgnih.govatamanchemicals.com An intermediate compound, identified as ammonium hexavanadate ((NH₄)₂V₆O₁₆), is considered a significant, and possibly the sole, intermediate product in this process under non-reducing conditions. researchgate.net

Further heating of ammonium hexavanadate can lead to the formation of vanadium pentoxide (V₂O₅) through the additional loss of ammonia and water. researchgate.net However, the ammonia released can also partially reduce the vanadium, leading to a variety of other intermediate compounds. researchgate.net For instance, when this compound is roasted at 225 °C, it eliminates ammonia and water in a 2:1 ratio, forming an intermediate identified as (NH₄)₂O·V₂O₅. semanticscholar.org Studies using differential scanning calorimetry, mass spectrometry, and X-ray diffraction have identified the formation of crystalline V₆O₁₃ and V₃O₇ under specific heating rates and atmospheric conditions. rsc.org

Under high-pressure and high-temperature conditions in a closed system, the thermal decomposition involves a redox reaction between vanadium(V) and the ammonia, producing compounds such as (NH₄)₂V₆O₁₂(OH)₂. researchgate.net

| Conditions | Intermediate/Final Product | Reference |

|---|---|---|

| Roasting at 225 °C | (NH₄)₂O·V₂O₅ | semanticscholar.org |

| Slow heating in air | Ammonium hexavanadate ((NH₄)₂V₆O₁₆) | researchgate.net |

| High-pressure, closed system | (NH₄)₂V₆O₁₂(OH)₂ | researchgate.net |

| Varying heating rate and atmosphere | V₆O₁₃, V₃O₇ | rsc.org |

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing a range of higher ammonium vanadates from this compound precursors. chemicalbook.com This technique allows for control over the crystal structure and morphology of the final product by adjusting reaction parameters such as pH, temperature, and the use of reducing agents. chemicalbook.comwhut.edu.cnosti.gov

For example, using micro- and nanocrystalline NH₄VO₃ as a precursor in a hydrothermal reaction with oxalic acid at 180 °C for 72 hours can produce a mixture of (NH₄)V₄O₁₀·H₂O and (NH₄)₀.₇₆V₄O₁₀. chemicalbook.com The morphology of the precursor material has been shown to strongly affect the morphology and phase contribution of the resulting products. chemicalbook.com

The pH of the growth solution is a critical factor in determining the specific higher vanadate that is formed. whut.edu.cnosti.gov By adjusting the pH of the solution, different one-dimensional ammonium vanadate nanostructures can be selectively synthesized. For instance, at a pH of 2.5, NH₄V₄O₁₀ nanobelts are formed. whut.edu.cnosti.gov Lowering the pH to 1.5 results in the formation of (NH₄)₂V₆O₁₆·1.5H₂O nanowires, and at a pH of 0.5, (NH₄)₆V₁₀O₂₈·6H₂O nanobundles are produced. whut.edu.cnosti.gov

Hydrothermal reactions of this compound at relatively low temperatures can also yield products like (NH₄)₀.₅V₂O₅ and (NH₄)₂V₃O₈. researchgate.net

| Reaction Conditions | Precursor | Resulting Compound(s) | Morphology | Reference |

|---|---|---|---|---|

| 180 °C, 72 hours, with oxalic acid | Micro- and nanocrystalline NH₄VO₃ | (NH₄)V₄O₁₀·H₂O and (NH₄)₀.₇₆V₄O₁₀ | Dependent on precursor morphology | chemicalbook.com |

| pH = 2.5 | Ammonium vanadate | NH₄V₄O₁₀ | Nanobelts | whut.edu.cnosti.gov |

| pH = 1.5 | Ammonium vanadate | (NH₄)₂V₆O₁₆·1.5H₂O | Nanowires | whut.edu.cnosti.gov |

| pH = 0.5 | Ammonium vanadate | (NH₄)₆V₁₀O₂₈·6H₂O | Nanobundles | whut.edu.cnosti.gov |

| Low temperature | NH₄VO₃ | (NH₄)₀.₅V₂O₅, (NH₄)₂V₃O₈ | Not specified | researchgate.net |

Structural Elucidation and Spectroscopic Characterization of Ammonium Metavanadate

Crystal Structure Analysis of Ammonium (B1175870) Metavanadate (NH₄VO₃)

The defining feature of the ammonium metavanadate crystal structure is the presence of infinite one-dimensional polymeric chains of [VO₃]ⁿ⁻ anions that extend along the c-axis. publish.csiro.auacs.orgresearchgate.net These chains are formed by corner-sharing VO₄ tetrahedra. publish.csiro.auacs.orgresearchgate.net Each vanadium(V) atom is tetrahedrally coordinated to four oxygen atoms. Two of these oxygen atoms bridge to adjacent vanadium atoms, forming the backbone of the polymeric chain, while the other two are terminal oxygen atoms. This arrangement of corner-shared tetrahedra results in a "snake-like" chain structure.

The geometry of the VO₄ tetrahedra within the chain is not perfectly regular. The V-O bond lengths differ depending on whether the oxygen atom is bridging or terminal. The terminal V-O bonds are typically shorter and stronger than the bridging V-O-V bonds, which is a common feature in polyvanadate structures.

The ammonium cations (NH₄⁺) are located in the voids between the parallel polymeric [VO₃]ⁿ⁻ chains. publish.csiro.au They play a critical role in the crystal packing by linking the anionic chains through a network of hydrogen bonds. publish.csiro.auacs.org Each ammonium ion is surrounded by several oxygen atoms from the neighboring vanadate (B1173111) chains, acting as hydrogen bond acceptors.

These N-H···O hydrogen bonding interactions are crucial for the three-dimensional stability of the crystal structure. The strength and geometry of these hydrogen bonds influence the orientation of the ammonium cations within the crystal lattice. Detailed crystallographic studies have provided precise parameters for these interactions, improving the description of how the cations and anions are linked. publish.csiro.au The presence of both normal and bifurcated hydrogen bonds has been suggested based on spectroscopic data, indicating a complex hydrogen-bonding network.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable insights into the bonding and structure of this compound at a molecular level. The vibrational modes observed in the spectra can be assigned to specific motions of the atoms and functional groups within the crystal, namely the [VO₃]ⁿ⁻ chains and the NH₄⁺ cations.

The infrared spectrum of this compound exhibits a series of absorption bands corresponding to the vibrational modes of both the vanadate chains and the ammonium ions. The analysis of these bands allows for the identification of functional groups and provides information about their local environment.

Key regions in the IR spectrum include:

V-O Stretching Vibrations: Strong absorption bands in the region of 700-1000 cm⁻¹ are characteristic of V-O stretching vibrations. A particularly strong peak observed around 711 cm⁻¹ is attributed to V-related vibrations.

N-H Bending Vibrations: The bending vibrations of the N-H bonds in the ammonium cation give rise to absorption bands around 1416 cm⁻¹.

N-H Stretching Vibrations: In the higher frequency range, above 2800 cm⁻¹, several distinct peaks are observed which correspond to the N-H stretching vibrations of the ammonium cation.

The positions and shapes of these bands are sensitive to the crystalline environment and the hydrogen bonding interactions.

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the crystal structure of this compound, its IR- and Raman-active phonons are fully complementary. The Raman spectrum reveals vibrational modes that are either weak or absent in the IR spectrum.

The Raman spectrum of this compound can be characterized by the following features:

Lattice and V-O-V Bending Modes: The low-frequency region (below 400 cm⁻¹) contains bands corresponding to translational and rotational modes of the crystal lattice, as well as V-O-V bending vibrations. Peaks have been identified at approximately 205 cm⁻¹ and 255 cm⁻¹.

V-O Stretching Vibrations: Similar to the IR spectrum, the high-frequency region of the vanadate vibrations shows bands related to V-O stretching modes.

NH₄⁺ Vibrational Modes: Raman peaks corresponding to the bending and stretching vibrations of the ammonium cation are also observed, for instance, around 1420 cm⁻¹, 1440 cm⁻¹, 1650 cm⁻¹ for bending, and 2920 cm⁻¹ and 3050 cm⁻¹ for stretching.

The vibrational spectra of this compound can be directly correlated with its known crystal structure. The analysis of the vibrational modes provides experimental evidence that supports the structural model derived from X-ray diffraction.

The V-O stretching and bending modes observed in both IR and Raman spectra are consistent with the polymeric nature of the [VO₃]ⁿ⁻ chains. The presence of distinct bands for terminal V=O and bridging V-O-V vibrations confirms the corner-sharing tetrahedral arrangement. The frequencies of these modes are sensitive to the V-O bond lengths and the V-O-V bond angles within the polymeric chain.

Furthermore, the vibrational modes of the ammonium cation are a sensitive probe of its local environment and the hydrogen bonding interactions. The establishment of hydrogen bonds typically leads to a shift of the N-H stretching modes to lower frequencies and the bending modes to higher frequencies. mdpi.com The observed frequencies for the N-H stretching and bending vibrations in the IR and Raman spectra of this compound are indicative of the strength of the N-H···O hydrogen bonds that link the ammonium cations to the vanadate chains, thus corroborating the crystallographic data on these interactions. The splitting of certain NH₄⁺ vibrational modes can also provide information about the site symmetry of the ammonium ion within the crystal lattice.

Thermal Decomposition Pathways and Kinetics of this compound

The thermal decomposition of this compound (NH₄VO₃) is a complex process that proceeds through multiple steps and results in the formation of various intermediate compounds before ultimately yielding vanadium pentoxide (V₂O₅) in an oxidizing atmosphere. The specific pathway and kinetics of this decomposition are highly dependent on experimental conditions such as temperature, heating rate, and the surrounding atmosphere.

The thermal decomposition of this compound has been shown to occur in distinct stages, with several intermediate compounds being formed. When heated, this compound initially loses ammonia (B1221849) and water. One of the primary intermediate compounds identified is ammonium hexavanadate ((NH₄)₂V₆O₁₆). Further heating can lead to the formation of other intermediates. For instance, in an uncapped container, the decomposition may produce (NH₄)₂V₄O₁₁, NH₄V₃O₈, and ultimately V₂O₅ as stable products scirp.org.

One study identified an intermediate compound with the chemical formula (NH₄)₂·O·V₂O₅, which is formed when this compound is roasted at 225 °C through the elimination of ammonia and water in a 2:1 ratio semanticscholar.orgcdnsciencepub.comresearchgate.net. Another investigation using X-ray diffraction, infrared spectroscopy, and electron spin resonance identified a new complex ammonium-vanadyl compound forming between 100 and 150 °C, which remains stable up to 200 °C cdnsciencepub.comresearchgate.net.

Under restricted flow conditions, such as in a capped container, the intermediate and final products can differ due to the influence of the evolved gases. In such a scenario, NH₄V₃O₈ and a reduced vanadium oxide (V₂Oₓ where x is between 4 and 5) have been observed as the products scirp.org. This indicates that the ammonia released during decomposition can react with the V₂O₅ formed, leading to a reduced final product scirp.orgresearchgate.net. In a closed high-pressure system, a redox reaction between vanadium(V) and ammonia can yield compounds such as (NH₄)₂V₆O₁₂(OH)₂ and VOₓ(OH)ᵧ researchgate.net.

The following table summarizes the intermediate products identified under different decomposition conditions.

| Condition | Intermediate Products Identified | Final Product |

| Roasting at 225 °C | (NH₄)₂·O·V₂O₅ semanticscholar.orgcdnsciencepub.comresearchgate.net | V₂O₅ |

| Heating between 100-200 °C | Complex ammonium-vanadyl compound cdnsciencepub.comresearchgate.net | V₂O₅ |

| Uncapped container | (NH₄)₂V₄O₁₁, NH₄V₃O₈ scirp.org | V₂O₅ |

| Capped container | NH₄V₃O₈ scirp.org | V₂Oₓ (x ≈ 4-5) scirp.org |

| High-pressure, closed system | (NH₄)₂V₆O₁₂(OH)₂, VOₓ(OH)ᵧ researchgate.net | V₂O₃ (at 1100 °C) researchgate.net |

The kinetics of the thermal decomposition of this compound have been investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies reveal that the decomposition is a multi-step process. One kinetic analysis performed under nonisothermal conditions identified three distinct decomposition steps acs.orgacs.org.

The activation energy for the decomposition process can vary depending on the specific step and the analytical model used. Using an integral composite method, the mean activation energy for the first step of decomposition was determined to be approximately 150.69 ± 1.86 kJ·mol⁻¹ acs.org. Another study using a pre-equilibrium model determined activation energies of approximately 170 kJ/mol, 45 kJ/mol, and 85 kJ/mol for the different rate constants in their model scirp.org. The isoconversion activation energies for the initial stage of decomposition were found to decrease from 156 kJ/mol to 133 kJ/mol as the reaction progressed, suggesting a reversible step in the mechanism scirp.org.

The kinetic model that best describes the decomposition can also vary. The calcination reaction for the three identified steps was found to be best described by accommodated nucleation and nuclei growth kinetic models acs.orgacs.org. Other investigations have found that the Avrami-Erofe'ev equation with n=2 provides a good fit for the data scirp.org.

The table below presents a summary of kinetic parameters from different studies.

| Method | Number of Steps | Activation Energy (kJ·mol⁻¹) | Kinetic Model |

| Integral Composite Method | 3 | Step 1: 150.69 ± 1.86 acs.org | Nucleation and nuclei growth acs.orgacs.org |

| Pre-equilibrium Model | - | E₁ ≈ 170, E₂ ≈ 45, E₃ ≈ 85 scirp.org | Pre-equilibrium kinetics scirp.org |

| Isoconversion Method (Sterik) | - | 156 to 133 (decreasing) scirp.org | Avrami-Erofe'ev (n=2) scirp.org |

The composition of the surrounding atmosphere and the physical constraints of the reaction environment have a significant impact on the products of this compound decomposition. The configuration of the container, the mass of the sample, the heating rate, and the composition of the carrier gas all influence the reaction pathway scirp.orgresearchgate.net.

In an open or uncapped container with flowing gas, the evolved ammonia and water are continuously removed, leading to the formation of intermediates like (NH₄)₂V₄O₁₁ and NH₄V₃O₈, and ultimately V₂O₅ scirp.org. However, in a closed or capped container, the partial pressure of the gaseous products, particularly ammonia, increases. This can lead to secondary reactions between the evolved ammonia and the solid decomposition products scirp.orgresearchgate.net. Evolved gas analysis-Fourier transform infrared spectroscopy (EGA-FTIR) has confirmed that in a capped cell, the final product is reduced due to a reaction between NH₃ and the V₂O₅ formed during decomposition scirp.orgresearchgate.net. This results in a final product of V₂Oₓ, where x is between 4 and 5 scirp.org.

Furthermore, the presence of different atmospheres can alter the final product. While decomposition in air or an inert atmosphere like nitrogen typically yields V₂O₅, decomposition in an ammonia atmosphere has been shown to form VO₂ researchgate.net. This highlights the crucial role of the gaseous environment in determining the final oxidation state of the vanadium.

Other Advanced Characterization Techniques (e.g., X-ray Diffraction, Electron Microscopy)

Beyond thermal analysis, several other advanced techniques are employed for the structural elucidation and characterization of this compound and its decomposition products.

X-ray Diffraction (XRD) is a fundamental tool for identifying the crystalline phases present in the material. The crystal structure of this compound has been determined to be orthorhombic, with the space group Pbcm iucr.org. The structure consists of infinite chains of corner-sharing [VO₄] tetrahedra running parallel to the acs.org direction, with ammonium cations situated in the voids between these chains iucr.org. XRD is extensively used to track the phase changes during thermal decomposition, allowing for the identification of intermediate crystalline phases such as (NH₄)₂V₄O₁₁, NH₄V₃O₈, and the final product, V₂O₅ scirp.orgcdnsciencepub.comresearchgate.net. The diffraction patterns of new or unidentified intermediate compounds have also been reported semanticscholar.orgcdnsciencepub.comresearchgate.net.

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides insights into the morphology, particle size, and microstructure of this compound and its calcination products. SEM images can reveal the shape and surface features of the crystals researchgate.netresearchgate.net. For example, studies have shown changes in particle morphology from rectangular plates with sharp edges to different shapes upon heating researchgate.net. TEM allows for higher resolution imaging and can be used to observe the nanostructure of the materials researchgate.net. However, it has been noted that this compound and its decomposition products can be susceptible to radiation damage in the transmission electron microscope researchgate.net.

Catalytic Applications and Mechanistic Insights of Ammonium Metavanadate

Ammonium (B1175870) Metavanadate as a Catalyst Precursor or Active Catalyst

Ammonium metavanadate exhibits a dual nature in catalysis, acting directly as a catalyst in some reactions and serving as a precursor for other vanadium-based catalysts in others. nbinno.com Its efficacy stems from the ability of the vanadium atom to exist in multiple oxidation states (+2, +3, +4, +5), which facilitates redox reactions central to many catalytic cycles. atamanchemicals.comlibretexts.org

As a direct catalyst, this compound is often employed in organic synthesis where it can promote reactions under mild conditions. It is valued for its operational simplicity and cost-effectiveness. nbinno.com

More frequently, it serves as a precursor, most notably for the production of vanadium pentoxide (V₂O₅). atamanchemicals.comwikipedia.org Through a process of thermal decomposition, known as calcination or roasting, this compound cleanly converts to high-purity vanadium pentoxide, releasing ammonia (B1221849) and water. wikipedia.orgzegmetal.com This resulting V₂O₅ is a highly important industrial catalyst. nbinno.comzegmetal.com The quality of the final catalyst is dependent on the purity of the initial this compound. zegmetal.com

Reaction: Thermal Decomposition of this compound

This conversion is fundamental to its application in major industrial processes, where the in-situ or pre-formed vanadium pentoxide becomes the active catalytic species. zegmetal.comlcrl.net

Applications in Organic Synthesis

This compound has proven to be an effective catalyst in a variety of organic transformations, offering high yields and selectivity under eco-friendly conditions. bohrium.comresearchgate.net

This compound is an efficient and mild catalyst for the synthesis of α-hydroxyphosphonate derivatives. semanticscholar.org This reaction typically involves the addition of a phosphite, such as triethyl phosphite, to an aldehyde. semanticscholar.org The use of this compound allows the reaction to proceed effectively at room temperature and often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netsemanticscholar.org

This method provides high yields in short reaction times and presents an economically viable and operationally simple alternative to other catalysts. semanticscholar.org The catalyst's performance has been demonstrated with a range of aryl and heteroaryl aldehydes. semanticscholar.org

Table 1: Synthesis of α-Hydroxyphosphonates using this compound Catalyst

| Aldehyde Reactant | Product | Conditions | Yield (%) | Reference |

| 2-chloroquinoline-3-carbaldehyde | Diethyl (2-chloroquinolin-3-yl)(hydroxy)methylphosphonate | Solvent-free, Room Temp. | 94 | semanticscholar.org |

| Benzaldehyde | Diethyl hydroxy(phenyl)methylphosphonate | Solvent-free, Room Temp. | 92 | semanticscholar.orgsemanticscholar.org |

| 4-Chlorobenzaldehyde | Diethyl (4-chlorophenyl)(hydroxy)methylphosphonate | Solvent-free, Room Temp. | 95 | semanticscholar.orgsemanticscholar.org |

| 4-Nitrobenzaldehyde | Diethyl hydroxy(4-nitrophenyl)methylphosphonate | Solvent-free, Room Temp. | 96 | semanticscholar.orgsemanticscholar.org |

| 2-Naphthaldehyde | Diethyl hydroxy(naphthalen-2-yl)methylphosphonate | Solvent-free, Room Temp. | 90 | semanticscholar.org |

This compound serves as a cost-effective, mild, and eco-friendly catalyst for the one-pot synthesis of substituted pyridines and 1,4-dihydropyridines (1,4-DHPs). bohrium.comresearchgate.netresearchgate.net These nitrogen-containing heterocyclic compounds are significant scaffolds in pharmaceuticals. nih.gov

The Hantzsch synthesis of 1,4-DHPs, a cyclocondensation reaction, can be efficiently catalyzed by this compound. researchgate.netnih.gov Furthermore, the catalyst is also effective in the subsequent oxidation of these 1,4-dihydropyridines to their corresponding pyridine (B92270) derivatives. nbinno.comnih.gov This methodology offers a rapid route to a diverse range of pyridines with good yields and tolerance for various functional groups. bohrium.comnih.gov

Table 2: this compound Catalyzed Synthesis of Pyridine Derivatives

| Synthesis Type | Reactants | Product | Conditions | Yield (%) | Reference |

| One-pot pseudo four-component | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate (B1210297), Aniline | 2-amino-4-phenyl-6-(phenylamino)nicotinonitrile | 100°C, Solvent-free | 94 | researchgate.net |

| Hantzsch Synthesis (1,4-DHP) | 4-Chlorobenzaldehyde, Ethyl acetoacetate, Ammonium acetate | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 80°C, Ethanol | 95 | researchgate.net |

| Oxidation of 1,4-DHP | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Reflux, Acetic Acid | 95 | nih.gov |

The catalytic utility of this compound extends to various other oxidation and selective transformation reactions. zegmetal.com Its ability to cycle through different oxidation states makes it a potent oxidizing agent or a catalyst in redox processes. libretexts.orgwou.edu It has been explored for the selective oxidation of alcohols and the removal of volatile organic compounds. lcrl.net

In the production of adipic acid, a precursor to nylon, this compound is used to catalyze the oxidation of a cyclohexanol-cyclohexanone mixture with nitric acid. atamanchemicals.comyoutube.com It also finds use as a catalyst for the synthesis of other heterocyclic compounds like octahydroquinazolinone and azalactone derivatives. atamanchemicals.comatamanchemicals.com

Role in Inorganic Synthesis and Industrial Processes

In the realm of inorganic chemistry and large-scale industrial applications, this compound is primarily valued as a stable, reliable precursor to vanadium pentoxide, the key catalyst in one of the world's most significant chemical processes. atamanchemicals.comzegmetal.com

The most notable industrial application of this compound is as a precursor to the catalyst used in the Contact Process for sulfuric acid production. nbinno.comlcrl.net Sulfuric acid is a cornerstone of the chemical industry, and its manufacturing relies on the efficient catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). libretexts.org

This critical step is catalyzed by vanadium pentoxide (V₂O₅). libretexts.org To produce this catalyst, this compound is roasted, which yields high-purity V₂O₅. wikipedia.orgatamanchemicals.com The vanadium pentoxide then facilitates the oxidation of SO₂ by temporarily being reduced to vanadium(IV) oxide (V₂O₄), which is subsequently re-oxidized back to V₂O₅ by oxygen. libretexts.org This regenerative cycle highlights the catalytic role of the vanadium compound. libretexts.org

Catalytic Cycle in the Contact Process:

Oxidation of SO₂:

Re-oxidation of Catalyst:

This process underscores the essential role of this compound as the starting material for preparing the active catalyst that enables the large-scale and economical production of sulfuric acid. nbinno.comlcrl.net

Mechanistic Investigations of this compound Catalysis

The catalytic action of this compound and the catalysts derived from it is rooted in the versatile redox chemistry of vanadium. The vanadium center can exist in multiple oxidation states, enabling it to act as a mild oxidizing agent and facilitate electron transfer in various chemical transformations. china-vanadium.net This redox versatility is fundamental to its role in promoting reactions, from organic syntheses to industrial oxidation processes. nbinno.comchina-vanadium.net

In organic synthesis, this compound has been identified as an efficient catalyst, and specific reaction mechanisms have been proposed. For instance, in the Hantzsch synthesis of substituted pyridines and 1,4-dihydropyridines, this compound's catalytic role is attributed to its ability to activate key functional groups. china-vanadium.net The proposed mechanism suggests that it activates the carbonyl group of the aldehyde and the methylene (B1212753) group of the β-ketoester. china-vanadium.net This activation facilitates the crucial condensation and cyclization steps that lead to the formation of the final pyridine ring structure. china-vanadium.net

The fundamental mechanism involves the ability of this compound to act as a mild oxidizing agent, facilitating the transfer of oxygen atoms. china-vanadium.net While detailed intermediates for every reaction are a subject of ongoing research, the core principle lies in the vanadium ion cycling between different oxidation states to mediate the reaction.

The efficacy of catalysts prepared from this compound is governed by several key factors that can be precisely tuned to optimize performance.

Precursor Chemistry : As demonstrated in desulfurization catalysis, the choice of the initial vanadium compound is critical. Using this compound as a precursor, compared to vanadium(IV) oxide sulfate (B86663), leads to a higher surface concentration of vanadium and a lower oxidation state of the active species, resulting in superior catalytic activity. mdpi.com

Particle Size : In heterogeneous catalysis, particle size is a universally critical factor that influences performance. Reducing the mean particle diameter of a catalyst generally increases the available surface area for the reaction to occur. nih.gov A smaller particle size also shortens the diffusion path length that reactants must travel within the catalyst particle, which can enhance reaction rates. nih.gov

Ammonium Metavanadate in Advanced Materials Science and Engineering

Precursor for Vanadium Oxide Thin Film Fabrication

Ammonium (B1175870) metavanadate is widely utilized as a starting material for the creation of vanadium oxide thin films. researchgate.net These films possess unique electronic and optical properties that are harnessed in a variety of technological applications. The decomposition of ammonium metavanadate upon heating provides a reliable route to form vanadium pentoxide (V₂O₅), which can then be further processed into other vanadium oxides. researchgate.net

Synthesis of Thermochromic Vanadium Dioxide (VO₂) Films

A significant application of this compound is in the synthesis of thermochromic vanadium dioxide (VO₂) films. researchgate.net These films exhibit a reversible phase transition from a monoclinic (insulating) to a rutile (metallic) phase at a critical temperature of approximately 68°C. This transition is accompanied by a dramatic change in optical properties, particularly in the infrared region, making VO₂ films ideal for applications such as smart windows that can regulate solar heat gain.

Several methods have been developed to synthesize VO₂ films from this compound. One common approach involves the hydrothermal reduction of an this compound solution, often with a reducing agent like oxalic acid, to produce VO₂(D) nanoparticles. iaamonline.orgnih.gov These nanoparticles are then subjected to a calcination process at elevated temperatures to transform them into the desired thermochromic VO₂(M) phase. iaamonline.orgnih.gov The precise control of synthesis parameters, such as temperature and time, is crucial for obtaining high-quality VO₂ films with optimal thermochromic performance. iaamonline.orgnih.gov

Applications in Electronics (Transparent Conductive Electrodes, Sensors)

Vanadium oxide thin films derived from this compound are integral to various electronic devices. researchgate.net Their unique electronic properties make them suitable for use as transparent conductive electrodes, a critical component in devices such as solar cells and displays. researchgate.net Additionally, the high surface area and reactivity of these films make them effective materials for gas sensors. researchgate.net The ability to tune the electronic properties of vanadium oxide films through controlled synthesis from an this compound precursor allows for the development of sensors with high sensitivity and selectivity to specific gases. researchgate.net

Synthesis of Vanadium-Based Materials for Energy Storage

This compound is a key precursor in the development of advanced materials for energy storage devices, including lithium-ion and multivalent ion batteries. nih.govoaepublish.com Its use allows for the synthesis of a variety of vanadium-based compounds that serve as high-performance electrode materials. nih.gov

Cathode Materials for Lithium-Ion Batteries

Vanadium oxides and their derivatives, synthesized from this compound, are considered promising cathode materials for lithium-ion batteries (LIBs) due to their ability to intercalate lithium ions. iaamonline.orgnih.gov The layered crystal structures of many vanadium oxides provide pathways for the reversible insertion and extraction of lithium ions during the charge-discharge process. For instance, vanadium pentoxide (V₂O₅), which can be readily prepared from this compound, has been extensively studied as a cathode material for LIBs. iaamonline.org Research has focused on nanostructuring these materials to enhance their electrochemical performance by improving lithium-ion diffusion and electronic conductivity.

Materials for Multivalent Ion Batteries (e.g., Calcium-ion, Magnesium-ion, Zinc-ion)

The versatility of this compound as a precursor extends to the synthesis of cathode materials for emerging multivalent ion batteries. nih.gov These battery technologies, which utilize charge carriers such as Ca²⁺, Mg²⁺, and Zn²⁺, offer the potential for higher energy densities compared to LIBs.

Calcium-ion Batteries: Ammonium vanadium oxide ((NH₄)₂V₆O₁₆·1.35H₂O) composites have been investigated as high-capacity and long-life cathodes for calcium-ion batteries. nih.gov These materials can achieve a high capacity and demonstrate remarkable cycling stability. nih.gov The synthesis often involves a hydrothermal process using this compound as the vanadium source. rsc.org

Magnesium-ion Batteries: Vanadium-based materials are also promising for magnesium-ion batteries. northwestern.edu The synthesis of various magnesium vanadate (B1173111) phases, such as δ-MgV₂O₅ and spinel MgV₂O₄, has been explored using methods that can involve precursors derived from this compound. nih.gov

Zinc-ion Batteries: Ammonium vanadates, such as NH₄V₄O₁₀, have been successfully synthesized and utilized as high-capacity cathode materials for aqueous zinc-ion batteries (ZIBs). nih.govnih.gov These materials can be fabricated into three-dimensional flower-like architectures through methods like microwave-assisted hydrothermal synthesis starting from this compound. nih.gov The resulting cathodes exhibit high reversible capacities and excellent long-term cycling performance. nih.govnih.gov

| Battery Type | Cathode Material Example | Precursor | Synthesis Method | Key Performance Metric |

| Calcium-ion | (NH₄)₂V₆O₁₆·1.35H₂O@GO@CNT | This compound | Hydrothermal | 305 mAh g⁻¹ high capacity, 10,000 cycles record-long life nih.gov |

| Zinc-ion | NH₄V₄O₁₀ (3D flower-like) | This compound | Microwave-assisted hydrothermal | 485 mAh g⁻¹ high capacity, 3000 cycles long-term performance nih.govnih.gov |

Fabrication of Vanadium-Doped Materials

This compound serves as a vanadium source for the fabrication of vanadium-doped materials for energy storage applications. lcrl.net Doping other electrode materials with vanadium can significantly enhance their electrochemical properties. For example, vanadium-doped lithium iron phosphate (B84403) (LiFePO₄) cathode materials have been synthesized using this compound. lcrl.net The introduction of vanadium into the LiFePO₄ crystal structure has been shown to improve its electrochemical performance, making it a more efficient cathode material for lithium-ion batteries. lcrl.net

Role in Ceramics and Specialty Glasses

This compound (NH₄VO₃) serves as a crucial precursor in the fabrication of various ceramics and specialty glasses, imparting specific desirable properties to the final products. Its primary function is as a source of vanadium pentoxide (V₂O₅), which is formed upon thermal decomposition of this compound. wikipedia.orglcrl.net This resulting vanadium pentoxide acts as a powerful fluxing agent and colorant in ceramic glazes and glass melts.

In the production of ceramic pigments and glazes for tiles, this compound is utilized to create a range of colors, from yellows and oranges to browns and greens, depending on the firing conditions and the presence of other elements. treibacher.com It also influences the physical properties of the glaze, such as reducing surface tension and viscosity during the melting process, which promotes a smoother and more uniform finish. treibacher.com

For specialty glasses, the addition of vanadium oxides derived from this compound can lead to the development of materials with unique optical and electronic properties. For instance, vanadium-doped glasses are investigated for their potential use in thermochromic applications, where the material changes its optical properties in response to temperature changes. This makes them suitable for applications like energy-saving smart windows. lcrl.net

The synthesis of advanced ceramic materials also benefits from the use of this compound. It is a key ingredient in the production of vanadium-doped ceramics, such as vanadium-doped lithium iron phosphate (LiFePO₄) used in cathode materials for batteries. lcrl.net Furthermore, it is employed in the manufacturing of high-performance ceramics and in the synthesis of materials like YVO₄ (yttrium vanadate), which, when doped with elements like Europium (Eu³⁺), Barium (Ba²⁺), and Bismuth (Bi³⁺), exhibits valuable luminescence properties for applications in phosphors and optical devices. mdpi.com

Below is a table summarizing the key applications of this compound in ceramics and specialty glasses:

| Application Area | Specific Use | Resulting Property/Product |

| Ceramic Glazes & Pigments | Additive for tile production | Coloration (yellow, orange, brown, green), reduced surface tension, and viscosity. treibacher.com |

| Specialty Glasses | Precursor for vanadium oxide thin films | Thermochromic properties for smart windows. lcrl.net |

| Advanced Ceramics | Precursor for vanadium-based materials | Vanadium-doped LiFePO₄ cathodes. lcrl.net |

| Luminescent Materials | Synthesis of doped Yttrium Vanadate (YVO₄) | Phosphors with wide-spectrum excitation. mdpi.com |

Electrochemical Applications Beyond Energy Storage

While prominent in energy storage, this compound's electrochemical utility extends to other critical applications, notably in enhancing the corrosion resistance of metals.

Electrolyte Additives for Corrosion Resistance Improvement

This compound has been identified as an effective electrolyte additive for improving the corrosion resistance of certain metals, particularly magnesium alloys. nih.govresearchgate.net When added to an alkaline electrolyte during the anodization process of magnesium alloys like AZ31B, it significantly enhances the protective properties of the resulting anodization film. electrochemsci.org

Studies have also explored its use as a corrosion inhibitor in electrolytes for aluminum-air batteries. While it proved to be an efficient anticorrosive at low currents, its effectiveness was limited in high-power applications as it could hinder the primary battery reaction at high currents. iapchem.org

The following table details the effects of this compound as an electrolyte additive for corrosion resistance:

| Metal/Alloy | Process | Effect of NH₄VO₃ Addition | Key Findings |

| AZ31B Magnesium Alloy | Anodization in alkaline electrolyte | Formation of a smoother, compacter anodization film with fewer pores and filled cracks. electrochemsci.org | Increased film resistance and charge transfer resistance, leading to enhanced anti-corrosion performance. electrochemsci.org |

| Aluminum | Aluminum-air battery electrolyte | Acts as an efficient anticorrosive at low currents. iapchem.org | Limits battery reaction at high currents, making it less suitable for high-power applications. iapchem.org |

Synthesis of Other Vanadium Alloys and Compounds

This compound is a pivotal intermediate in the production of a wide array of vanadium compounds and alloys due to its relative ease of purification and conversion to other vanadium species. wikipedia.org The thermal decomposition of this compound is a common method to produce high-purity vanadium pentoxide (V₂O₅), a versatile precursor for many other vanadium-based materials. wikipedia.orglcrl.net

The synthesis process typically involves the calcination of this compound, which yields vanadium pentoxide, ammonia (B1221849), and water. wikipedia.org This V₂O₅ can then be used in various downstream processes. For instance, it is a key component in the production of ferrovanadium, an alloy of iron and vanadium that is extensively used to strengthen steel. atamanchemicals.com

This compound also serves as a direct precursor in the synthesis of other vanadium oxides and ammonium vanadates. nih.gov Through processes like hydrothermal synthesis, compounds such as NH₄V₃O₈, (NH₄)₂V₃O₈, and NH₄V₄O₁₀ can be prepared from this compound. nih.gov These materials are investigated for their interesting electrochemical properties. nih.gov Furthermore, vanadium trioxide (V₂O₃) can be prepared from this compound using a reducing agent like carbon powder in a controlled atmosphere. researchgate.net

High-purity this compound is essential for producing materials for specialized applications, including VN alloys for high-strength steel and VOSO₄ for vanadium flow batteries. techscience.com

The table below outlines some of the key vanadium compounds and alloys synthesized from this compound:

| Precursor | Synthesis Method | Resulting Compound/Alloy |

| This compound | Thermal Decomposition (Calcination) | Vanadium Pentoxide (V₂O₅) wikipedia.org |

| This compound | Hydrothermal Synthesis | Ammonium Vanadates (e.g., NH₄V₃O₈, NH₄V₄O₁₀) nih.govacs.org |

| This compound | Reduction with Carbon | Vanadium Trioxide (V₂O₃) researchgate.net |

| Vanadium Pentoxide (from NH₄VO₃) | Smelting with Iron | Ferrovanadium (FeV) atamanchemicals.com |

| This compound | Various | Vanadium Nitride (VN) alloys, Vanadyl Sulfate (B86663) (VOSO₄) techscience.com |

Theoretical and Computational Studies of Ammonium Metavanadate

Theoretical and computational chemistry provides powerful tools to investigate the properties of materials at an atomic level. For ammonium (B1175870) metavanadate (NH₄VO₃), these methods offer insights into its vibrational characteristics, structural dynamics, catalytic potential, and electronic nature.

Environmental Applications of Ammonium Metavanadate

Wastewater Treatment and Heavy Metal Removal

The primary role of ammonium (B1175870) metavanadate in wastewater treatment is not as a direct agent for removing a broad range of heavy metals, but rather as the target compound for the removal and recovery of vanadium itself from industrial effluents. Vanadium is considered a hazardous and toxic material, and its release into the environment can cause significant pollution. researchgate.net The precipitation of vanadium in the form of ammonium metavanadate is a crucial step in treating vanadium-containing wastewater from sources such as spent catalysts, oil fly ash, and metallurgical slag. researchgate.netnih.gov

This process is a form of chemical precipitation, a common technique for heavy metal removal where soluble ions are converted into insoluble solids that can be separated from the water. nih.govresearchgate.net The solubility of this compound is highly dependent on temperature and pH, allowing for its selective precipitation from complex aqueous solutions. techscience.com By adjusting conditions such as pH and adding an ammonium source like ammonium chloride, dissolved vanadate (B1173111) ions are converted into sparingly-soluble this compound, which then precipitates out of the solution. nih.govresearchgate.netamecj.comamecj.com This solid can then be filtered, effectively removing the vanadium from the wastewater and preventing its discharge into the environment. researchgate.net

The efficiency of vanadium removal through this method can be very high. Studies have shown that by optimizing parameters such as pH, ammonium chloride concentration, and temperature, it is possible to achieve vanadium recovery rates of over 90%, and in some cases, as high as 97-98%. amecj.comamecj.com

Table 1: Vanadium Recovery via this compound Precipitation

| Vanadium Source | Key Parameters | Vanadium Recovery Efficiency | Reference |

|---|---|---|---|

| Alkaline Leach Solution | pH: 5-7, Ammonium Chloride: >4% (w/v) | >90% | amecj.com |

| Alkaline Leach Solution | Optimized pH and Ammonium Chloride | 97.29% | amecj.com |

| Sodium Vanadate Solution | Vanadium: 1000 mg/L, Ammonium Chloride: 2.5% | 98% | amecj.com |

Purification Technologies for Vanadium Recovery from Industrial Effluents

High-purity this compound is a vital precursor for producing various vanadium compounds and alloys, such as vanadium pentoxide (V₂O₅) and ferrovanadium. techscience.com Therefore, recovering it from industrial waste is both economically valuable and environmentally beneficial. researchgate.net The recovery process often involves sophisticated purification technologies to ensure the final product meets high-purity standards.

Industrial solutions containing vanadium often have significant concentrations of impurities like phosphorate, silicate (B1173343), and arsenate. techscience.com If not removed, these impurities can co-precipitate with this compound, significantly reducing its purity. techscience.com To prevent this, a common strategy is the selective precipitation of these impurities using flocculants before the crystallization of this compound. techscience.com

This process involves adding a flocculant that specifically targets the impurity elements, causing them to agglomerate and precipitate out of the solution while leaving the desired vanadate ions dissolved. techscience.com Research has shown that polyaluminum silicate (PAS) is a highly effective flocculant for this purpose. It can efficiently remove phosphorus (P), silicon (Si), and arsenic (As) with a negligible loss of vanadium. techscience.com By optimizing conditions such as temperature, time, and flocculant dosage, the purity of the subsequently crystallized this compound can be significantly improved. techscience.com

Table 2: Impurity Removal Efficiency Using PAS Flocculant

| Parameter | Value | Phosphorus Removal | Silicon Removal | Arsenic Removal | Vanadium Loss |

|---|---|---|---|---|---|

| Flocculant | PAS | - | - | - | - |

| Temperature | 60°C | 93.4% | 97.1% | 88.3% | 3.1% |

| Time | 60 min | 93.4% | 97.1% | 88.3% | 3.1% |

| Dosage | 50 g/L | 93.4% | 97.1% | 88.3% | 3.1% |

Data sourced from a study on purifying crude vanadium solutions. techscience.com

Spent catalysts from industrial processes, such as sulfuric acid production, are a significant secondary source of vanadium. researchgate.netresearchgate.netitenas.ac.id Recovering vanadium from these materials prevents the environmental hazards associated with their disposal and provides a valuable resource. researchgate.netitenas.ac.id The recovery process typically involves leaching the vanadium from the catalyst matrix, purifying the resulting leach solution, and precipitating the vanadium as this compound. researchgate.net

The process generally follows these steps:

Leaching: The spent catalyst is treated with a leaching agent, such as sodium carbonate (Na₂CO₃) or potassium hydroxide, to dissolve the vanadium compounds and bring them into an aqueous solution. researchgate.netresearchgate.net

Impurity Removal: The leach solution often contains impurities like iron, which can contaminate the final product. researchgate.netitenas.ac.id Iron is typically removed by raising the pH of the solution (e.g., to pH 12), which causes iron compounds to precipitate. researchgate.netitenas.ac.id

Precipitation: After removing impurities, ammonium chloride (NH₄Cl) is added to the purified vanadium-bearing solution. researchgate.netitenas.ac.id This provides the ammonium ions necessary to form this compound, which precipitates out of the solution, often with gentle heating (e.g., 60°C). researchgate.netitenas.ac.id

Final Product: The precipitated this compound is then filtered, dried, and can be further processed, for instance by calcination, to produce high-purity vanadium pentoxide. researchgate.netresearchgate.net

Studies have demonstrated the feasibility of this process, achieving significant yields and purities of the recovered this compound. researchgate.net

Table 3: Example of Vanadium Recovery from a Spent Catalyst

| Stage | Reagent/Condition | Purpose | Result |

|---|---|---|---|

| Leaching | 1.887 M Sodium Carbonate (Na₂CO₃) | Extract vanadium from catalyst | Vanadium dissolved into solution |

| Impurity Precipitation | pH adjusted to 12 | Remove iron compounds | Iron precipitates, purifying the solution |

| Crystallization | 11.215 M Ammonium Chloride (NH₄Cl) at 60°C | Precipitate this compound | 60% yield, 75% purity NH₄VO₃ |

Data from a study on recovering NH₄VO₃ from spent contact process catalysts. researchgate.net

In Vitro Biological Research on Ammonium Metavanadate

Studies on Enzyme Activity Modulation